molecular formula C25H17FN2O5 B2619789 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892434-04-7

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2619789
CAS No.: 892434-04-7
M. Wt: 444.418
InChI Key: LNCZXTICMITZSZ-UHFFFAOYSA-N
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Description

This compound is a benzofuropyrimidine-dione derivative featuring a benzo[1,3]dioxole (methyl-substituted) group at position 3 and a 4-fluorobenzyl moiety at position 1. Its structural complexity arises from the fused benzofuran-pyrimidine-dione core, which is known to influence pharmacological properties such as binding affinity and metabolic stability. The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the benzo[1,3]dioxole substituent could modulate electron density and steric interactions at target sites.

Properties

CAS No.

892434-04-7

Molecular Formula

C25H17FN2O5

Molecular Weight

444.418

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17FN2O5/c26-17-8-5-15(6-9-17)12-27-22-18-3-1-2-4-19(18)33-23(22)24(29)28(25(27)30)13-16-7-10-20-21(11-16)32-14-31-20/h1-11H,12-14H2

InChI Key

LNCZXTICMITZSZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula: C₁₈H₁₅FNO₄
  • Molecular Weight: 325.32 g/mol
  • CAS Registry Number: Not available in current databases.

The compound features a complex structure that includes a benzofuro-pyrimidine backbone and a benzo[d][1,3]dioxole moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole were synthesized and tested for cytotoxic effects against various cancer cell lines using the SRB assay. The results indicated significant antitumor activity with IC₅₀ values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinMCF-74.56

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation.

Table 2: Mechanistic Studies

MechanismEffect ObservedReference
EGFR InhibitionReduced cell viability
Apoptosis InductionIncreased annexin V positive cells
Cell Cycle ArrestG1 phase accumulation

Case Studies

A notable study investigated the effects of similar benzo[d][1,3]dioxole derivatives on multiple cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Comparison with Similar Compounds

Benzofuropyrimidine-dione vs. Thienopyrimidine-dione

The compound 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () replaces the benzofuran ring with a thiophene (thieno) core. Key differences:

  • Bioavailability : Thiophene-containing compounds often exhibit higher metabolic stability due to reduced oxidative susceptibility.

Benzofuropyrimidine-dione vs. Pyridopyrimidine-dione

The pyrido[2,3-d]pyrimidine-dione derivative 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () substitutes the benzofuran with a pyridine ring.

  • Substituent Effects : The 3-chlorobenzyl group (vs. 4-fluorobenzyl) may enhance halogen-bonding interactions, while the 5-methoxy group could sterically hinder enzyme binding .

Substituent Analysis

Compound Core Structure Position 1 Substituent Position 3 Substituent Key Inferred Properties
Target compound Benzofuropyrimidine-dione 4-Fluorobenzyl Benzo[1,3]dioxol-5-ylmethyl High lipophilicity, moderate polarity
Thieno[3,2-d]pyrimidine-dione () Thienopyrimidine-dione 4-Fluorobenzyl Oxadiazole-linked chlorophenyl Enhanced metabolic stability, H-bonding
Pyrido[2,3-d]pyrimidine-dione () Pyridopyrimidine-dione Methyl 3-Chlorobenzyl, 5-methoxy Increased polarity, halogen-bonding potential

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : The target compound (MW ≈ 450–470 g/mol) likely exceeds the pyridopyrimidine-dione (MW 347.75 g/mol, ), impacting oral bioavailability.
  • LogP : The 4-fluorobenzyl and benzo[1,3]dioxole groups suggest a higher LogP (≈3–4) compared to the pyridopyrimidine-dione (LogP ≈2.5), favoring CNS penetration.
  • Metabolic Stability : Benzofuran rings are prone to oxidative metabolism, whereas thiophene or pyridine cores may resist degradation .

Research Findings and Limitations

While direct comparative studies are absent in the provided evidence, structural analogs imply:

  • Activity : Fluorobenzyl-substituted pyrimidine-diones (e.g., ) often target kinases or GPCRs due to hydrophobic pocket interactions.
  • Toxicity : Chlorophenyl or oxadiazole groups () may introduce hepatotoxicity risks absent in the target compound.
  • Synthetic Accessibility : The benzo[1,3]dioxole group simplifies synthesis compared to oxadiazole-linked analogs requiring multi-step coupling .

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